3-(2-Ethylpiperidin-1-yl)propanoic acid
Description
Chemical Significance of Propanoic Acid Moieties in Bioactive Scaffolds
The propanoic acid moiety, a simple three-carbon carboxylic acid, is a fundamental building block in organic chemistry and plays a significant role in the biological activity of many compounds. nih.govdrugbank.com It is recognized as a short-chain fatty acid and is utilized in various industrial and pharmaceutical applications. nih.govoptaalimentos.com.br In the pharmaceutical industry, propanoic acid and its derivatives are employed as antimicrobial preservatives in drug formulations to prevent contamination. drugbank.comoptaalimentos.com.br
The arylpropionic acid derivatives are a major class of non-steroidal anti-inflammatory drugs (NSAIDs), with well-known examples such as ibuprofen (B1674241) and ketoprofen. humanjournals.com The carboxylic acid group in these molecules is crucial for their mechanism of action, which often involves the inhibition of cyclooxygenase (COX) enzymes. humanjournals.com Beyond inflammation, propanoic acid derivatives have been investigated for a range of pharmacological activities, including antibacterial, anticonvulsant, and anticancer properties. humanjournals.com The synthetic versatility of the propanoic acid structure allows for the creation of diverse derivatives, including amides and esters, which can lead to compounds with enhanced or novel biological activities. humanjournals.com For instance, the presence of a propanoic acid moiety allows for the formation of amide bonds, facilitating various conjugation strategies in drug design. mdpi.com
Table 1: Examples of Bioactive Compounds Featuring a Propanoic Acid Moiety
| Compound Name | Therapeutic Class | Brief Description |
| Ibuprofen | NSAID | A widely used anti-inflammatory drug that inhibits prostaglandin (B15479496) synthesis. humanjournals.com |
| Ketoprofen | NSAID | Another common NSAID used for its analgesic and anti-inflammatory effects. humanjournals.com |
| Oxaprozin | NSAID | An anti-inflammatory drug from the arylpropionic acid class. humanjournals.com |
| Phenoprofen | NSAID | Used to treat symptoms of arthritis. humanjournals.com |
| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | Anticancer/Antioxidant | A class of compounds explored for their potential as novel anticancer and antioxidant agents. mdpi.com |
Structural Role of the 2-Ethylpiperidine (B74283) Core in Organic Synthesis and Chemical Biology
The 2-ethylpiperidine core is a substituted heterocyclic amine that serves as a valuable building block in organic synthesis. nih.govnist.gov The piperidine (B6355638) ring itself is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals and natural products. nih.govresearchgate.net The introduction of an ethyl group at the 2-position creates a chiral center, leading to (R)- and (S)-enantiomers, which can exhibit different biological activities and metabolic profiles. nih.gov This stereocenter can be crucial for achieving specific interactions with biological targets.
The synthesis of substituted piperidines is a significant area of research, with various methods developed for their construction, including the hydrogenation of corresponding pyridine (B92270) derivatives and radical-mediated cyclizations. nih.gov The 2-ethylpiperidine structure can be found in more complex bioactive molecules, and its synthesis is a key step in accessing these compounds. The nitrogen atom within the piperidine ring provides a point for further functionalization, as seen in 3-(2-Ethylpiperidin-1-yl)propanoic acid where it is alkylated with a propanoic acid chain. The lipophilicity and basicity of the piperidine ring can influence the pharmacokinetic properties of a drug, such as its absorption, distribution, metabolism, and excretion. In some contexts, the piperidine moiety has been shown to be important for antituberculous activity. mdpi.com
Table 2: Physicochemical Properties of 2-Ethylpiperidine
| Property | Value |
| Molecular Formula | C₇H₁₅N nih.gov |
| Molecular Weight | 113.20 g/mol nih.govnist.gov |
| CAS Number | 1484-80-6 nih.govnist.gov |
| IUPAC Name | 2-ethylpiperidine nih.gov |
Overview of Research Trajectories for Piperidine-Substituted Carboxylic Acids
The combination of a piperidine ring and a carboxylic acid creates a class of compounds with significant potential in drug discovery and development. researchgate.netnbinno.com These molecules, known as piperidine-carboxylic acids, are explored for a wide range of therapeutic applications. The carboxylic acid group can act as a key pharmacophore, engaging in hydrogen bonding and ionic interactions with biological targets.
Research into piperidine-carboxylic acids has followed several trajectories. One major area is their use as versatile pharmaceutical intermediates. researchgate.netnbinno.com For example, N-BOC-piperidine-4-carboxylic acid is a widely used building block that allows for the controlled synthesis of complex piperidine-containing molecules due to the protective Boc group. nbinno.com This enables chemists to modify the carboxylic acid group without interference from the piperidine nitrogen, which can be deprotected and functionalized in a later step. nbinno.com
Another significant research direction is the direct investigation of the biological activities of piperidine-carboxylic acid derivatives. Studies have shown that N-substituted piperidine-4-(benzylidene-4-carboxylic acids) can act as inhibitors of 5α-reductase, an enzyme involved in steroid metabolism, with potential applications in conditions like benign prostatic hyperplasia. nih.gov Furthermore, derivatives of piperidine-3-carboxylic acid have been synthesized and evaluated for their potential as anticonvulsant agents. ajchem-a.com The structural diversity that can be achieved by modifying the substituents on both the piperidine ring and the carboxylic acid function allows for the fine-tuning of biological activity and the exploration of new therapeutic targets. researchgate.net The development of new synthetic methods to create highly substituted piperidine analogs continues to be an active area of research to expand the chemical space for drug discovery. ajchem-a.com
Table 3: Research on Piperidine-Carboxylic Acid Derivatives
| Derivative Class | Research Focus | Potential Application |
| N-Substituted piperidine-4-(benzylidene-4-carboxylic acids) | Inhibition of 5α-reductase isozymes 1 and 2. nih.gov | Treatment of benign prostatic hyperplasia. nih.gov |
| Chiral 2-substituted piperidine-4-carboxylic acids | Versatile pharmaceutical intermediates. researchgate.net | Synthesis of fibrinolysis inhibitors like AZD6564. researchgate.net |
| Piperidine-3-carboxylic acid analogs | Anticonvulsant activity. ajchem-a.com | Treatment of seizures. ajchem-a.com |
| N-BOC-piperidine-4-carboxylic acid | Key intermediate in drug discovery. nbinno.com | Synthesis of analgesics, anti-inflammatory agents, and neuroscience research compounds. nbinno.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-ethylpiperidin-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-2-9-5-3-4-7-11(9)8-6-10(12)13/h9H,2-8H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIPTNURWBXMGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001297098 | |
| Record name | 2-Ethyl-1-piperidinepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001297098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933719-77-8 | |
| Record name | 2-Ethyl-1-piperidinepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933719-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethyl-1-piperidinepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001297098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Derivatization and Structural Modification of 3 2 Ethylpiperidin 1 Yl Propanoic Acid for Advanced Research
Systematic Modification of the Propanoic Acid Moiety
The propanoic acid portion of the molecule, with its terminal carboxyl group, is a primary site for chemical modification. fiveable.menih.gov The reactivity of the carboxyl group allows for the creation of various derivatives, influencing the compound's polarity, size, and potential for further conjugation. lumenlearning.com
Esterification and amidation are fundamental reactions used to modify carboxylic acids for therapeutic and research purposes. nih.gov These modifications can convert the parent drug into a prodrug, an inactive or less active form that is metabolized into the active compound in the body. This approach is often used to improve properties such as water solubility or bioavailability. nih.govnih.gov
Esterification: The conversion of the carboxylic acid to an ester by reacting it with an alcohol can mask the polar carboxyl group. This often increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes. Studies on various carboxylic acid-containing drugs demonstrate that ester prodrugs can improve pharmacokinetic profiles. researchgate.net
Amidation: Reacting the carboxylic acid with an amine forms an amide linkage. sphinxsai.com Amide prodrugs can offer different solubility characteristics and may be designed to be cleaved by specific enzymes in the body. researchgate.net The synthesis of amide derivatives is a common strategy to explore new biologically active agents, with various methods available, including the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.netnih.gov The resulting amides can exhibit a wide range of biological activities, depending on the nature of the coupled amine. sphinxsai.comnih.gov
| Modification Type | General Reaction | Potential Advantages | Research Application |
|---|---|---|---|
| Esterification | R-COOH + R'-OH → R-COOR' + H₂O | Increased lipophilicity, enhanced membrane permeability. researchgate.net | Improving oral bioavailability of the parent compound. nih.gov |
| Amidation | R-COOH + R'-NH₂ → R-CONHR' + H₂O | Altered solubility, potential for targeted enzymatic cleavage. researchgate.net | Creating derivatives with novel biological activities or for targeted delivery. sphinxsai.comnih.gov |
Beyond simple ester or amide formation, the propanoic acid side chain can be structurally altered through chain elongation or the introduction of new functional groups.
Chain Elongation: The three-carbon chain can be extended to create butanoic, pentanoic, or longer-chain carboxylic acid derivatives. This can be achieved through multi-step organic synthesis or biotechnological processes that utilize microorganisms capable of carbon chain elongation. nih.govnih.gov In biological systems, the reverse β-oxidation pathway can elongate short-chain fatty acids by adding two-carbon units, a principle that could be adapted for enzymatic synthesis. nih.gov This modification alters the molecule's size, flexibility, and lipophilicity, which can be critical for optimizing its interaction with biological targets.
Functional Group Introduction: The propanoic acid chain is a scaffold for adding other chemical functionalities. The carboxyl group itself is a functional group, but others can be introduced along the carbon backbone. lumenlearning.comquora.com For example, reactions at the alpha-carbon (the carbon adjacent to the carboxyl group) could introduce hydroxyl, amino, or halogen groups, leading to a diverse array of new chemical entities with potentially unique properties.
Modulation of the 2-Ethylpiperidine (B74283) Core
The 2-ethylpiperidine ring is a defining feature of the molecule, and its modification offers another avenue for creating structural diversity and influencing biological outcomes.
Introducing additional substituents onto the piperidine (B6355638) ring can significantly impact the molecule's conformation and binding interactions. The position and nature of these substituents are key considerations in synthetic strategies. Research on substituted piperidines shows that even small changes, like adding a methyl group, can lock the ring into a specific chair conformation, which can be crucial for activity. acs.orgacs.org
Synthetic methods for creating substituted piperidines include the hydrogenation of corresponding substituted pyridines or more complex multi-component reactions. mdpi.com For instance, regioselective alkylation at the 3-position of the piperidine ring has been achieved by first converting piperidine to an enamide, followed by reaction with an alkyl halide. odu.edu Such modifications can enhance potency or introduce new interactions with a biological target.
| Position of Substitution | Example Substituent | Potential Synthetic Route | Potential Research Implication |
|---|---|---|---|
| C-3 | Allyl, Butyl | Alkylation of an enamide intermediate. odu.edu | Altering lipophilicity and exploring new binding pockets. |
| C-4 | Phenyl, Fluoro | Hydrogenation of a substituted pyridine (B92270) precursor. mdpi.com | Modulating metabolic stability and electronic properties. acs.org |
| Cis-disubstitution | Methyl, Ethyl | Cis-selective hydrogenation or cyclization reactions. mdpi.com | Enforcing a specific ring conformation to improve target affinity. acs.orgnih.gov |
The nitrogen atom within the piperidine ring is a secondary amine and thus a prime location for functionalization, most commonly through N-alkylation. This involves reacting the piperidine nitrogen with an alkylating agent, such as an alkyl halide, in the presence of a base. researchgate.netgoogle.com The choice of solvent and base (e.g., potassium carbonate in DMF) can be optimized to achieve good yields. researchgate.net
N-alkylation can lead to the formation of tertiary amines or, with excess alkylating agent, quaternary ammonium (B1175870) salts. researchgate.net This modification directly impacts the basicity of the nitrogen atom and can introduce steric bulk, which may influence how the molecule fits into a binding site. Stereoselectivity can also be a factor, as the approach of the alkylating agent can be directed to either the axial or equatorial position relative to the ring's conformation. acs.orgacs.org
Exploration of Stereoisomers and Their Research Implications
3-(2-Ethylpiperidin-1-yl)propanoic acid possesses at least one stereocenter at the C-2 position of the piperidine ring, where the ethyl group is attached. This means the compound exists as a pair of enantiomers: (R)-3-(2-ethylpiperidin-1-yl)propanoic acid and (S)-3-(2-ethylpiperidin-1-yl)propanoic acid. The introduction of further substituents on the piperidine ring or the propanoic acid chain can create additional stereocenters, leading to multiple diastereomers.
The stereochemical configuration of piperidine-containing compounds is often critical to their biological activity. google.com Different stereoisomers can have vastly different potencies, efficacies, or binding affinities for a given biological target. For example, the axial or equatorial orientation of a substituent, which is dictated by the ring's stereochemistry, can determine whether a molecule can effectively interact with its target protein. nih.gov
Therefore, a significant area of advanced research involves the stereoselective synthesis of specific isomers to evaluate their individual properties. google.comnih.gov This allows researchers to identify the optimal three-dimensional structure required for a desired effect and to develop more potent and selective compounds.
Computational Chemistry and in Silico Modeling for 3 2 Ethylpiperidin 1 Yl Propanoic Acid and Analogues
Molecular Docking and Molecular Dynamics Simulations to Elucidate Binding Modes
Molecular docking and molecular dynamics (MD) simulations are instrumental in understanding how ligands like 3-(2-Ethylpiperidin-1-yl)propanoic acid and its analogues interact with biological macromolecules at an atomic level. These techniques predict the preferred orientation of a molecule when bound to a receptor, the strength of the interaction, and the dynamic behavior of the resulting complex.
For instance, in studies of piperidine (B6355638) and piperazine (B1678402) derivatives targeting the histamine (B1213489) H3 and sigma-1 (σ1) receptors, molecular docking was employed to identify key protein-ligand interactions. nih.gov These studies revealed that the piperidine ring is often a critical structural element for high-affinity binding. nih.gov Docking simulations of piperidine derivatives into the active site of enzymes like acetylcholinesterase (AChE) have also been used to identify promising inhibitors. researchgate.net
In the context of GABA analogues, which share structural similarities with this compound, molecular docking has been used to rationalize their inhibitory activity against GABA aminotransferase (GABA-AT). nih.gov These studies show that the carboxylic group of the analogues typically orients towards the prosthetic group in the enzyme's active site. nih.gov Similarly, docking of GABA analogues into a homology model of the GABA-ϱ2 receptor helped to explain their pharmacological effects, with the cationic ammonium (B1175870) group being stabilized by aromatic residues in the binding pocket. mdpi.com
MD simulations further refine the understanding obtained from docking by providing insights into the stability of ligand-receptor complexes over time. For piperidine-derived inhibitors of the p53–HDM2 interaction, MD simulations were used to analyze the binding poses of top-scoring molecules, providing a deeper understanding of the interaction mechanism. researchgate.net
A summary of representative molecular docking studies on analogues is presented below:
| Compound Class | Target Protein | Key Findings |
| Piperidine/Piperazine Derivatives | Sigma-1 Receptor (σ1R) | Identified a potent agonist and elucidated its binding mode, providing a basis for structure-based optimization. rsc.org |
| Piperidine Derivatives | Acetylcholinesterase (AChE) | Predicted promising binding affinities, leading to the synthesis and in vitro testing of new inhibitors. researchgate.net |
| GABA Analogues | GABA Aminotransferase (GABA-AT) | The carboxylic group interacts near the PLP molecule, which is crucial for binding. nih.gov |
| Saccharide-Modified Thiadiazole Sulfonamides | Carbonic Anhydrase IX (CA IX) | Successfully predicted binding modes that correlated with experimental inhibitory activity. mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are then used to predict the activity of novel, unsynthesized molecules.
A notable application of QSAR in the study of piperidine derivatives involved the development of a group-based QSAR (GQSAR) model for inhibitors of the p53–HDM2 interaction. researchgate.net This statistically robust model was used to create a combinatorial library of virtual molecules and predict their activity. The most promising candidates from this in silico screening were then further investigated using molecular docking and MD simulations. researchgate.net
For a series of 33 imidazo[1,2-a]-pyridine positive allosteric modulators (PAMs) of the GABAA receptor, three-dimensional QSAR (3D-QSAR) models were developed. nih.gov These models, in conjunction with other computational techniques, helped to explore the crucial pharmacological characteristics of these compounds and guide the design of more efficient lead candidates for potential antipsychotic agents. nih.gov
The general workflow of a QSAR study typically involves:
Data Set Selection: A group of compounds with known biological activities is chosen.
Descriptor Calculation: Molecular descriptors (physicochemical, topological, electronic, etc.) are calculated for each compound.
Model Development: A mathematical model is created to correlate the descriptors with the biological activity.
Model Validation: The predictive power of the model is rigorously tested.
Prediction: The validated model is used to predict the activity of new compounds.
Pharmacophore Modeling for Ligand Design
Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. This model can then be used as a 3D query to screen virtual libraries for new compounds that match the pharmacophore and are therefore likely to be active.
In the context of GABA analogues, pharmacophore models have been developed for N-phenyl phthalimide (B116566) derivatives, which act as sodium channel antagonists. researchgate.net These models, which distinguish between different structural features, have been instrumental in designing and evaluating new anticonvulsant agents. researchgate.net Similarly, for α1-GABAAR PAMs like zolpidem and its analogues, key pharmacophoric features have been identified, including an imidazopyridine core, an amide moiety, and an aromatic ring. nih.gov These features are crucial for selective interaction with the α1-containing GABAA receptors. nih.gov
The process of pharmacophore modeling generally includes:
Aligning a set of active molecules.
Identifying common chemical features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.
Generating a 3D model that represents the spatial arrangement of these features.
Using the model to screen for new potential ligands.
Quantum Chemical Calculations for Reactivity and Electronic Properties (e.g., HOMO-LUMO)
Quantum chemical calculations provide detailed insights into the electronic structure, reactivity, and energetic properties of molecules. These methods can be used to calculate properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical reactivity and kinetic stability.
While specific quantum chemical studies on this compound were not found, the synthesis and characterization of related propanoic acid derivatives, such as 3-[2-oxoquinolin-1(2H)-yl]propanoic acid, involve spectroscopic analysis that is often complemented by computational methods to understand their electronic properties. nih.govsemanticscholar.org For instance, the chemical shifts observed in NMR spectroscopy can be correlated with the calculated electron densities on different atoms. nih.gov
In studies of piperidine derivatives, calculations of pKa values have been used to determine the ionization state of the molecules at physiological pH, which is a critical factor for their interaction with biological targets. rsc.org
| Computational Parameter | Significance in Drug Design |
| HOMO Energy | Relates to the ability to donate electrons (nucleophilicity). |
| LUMO Energy | Relates to the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |
| Electrostatic Potential | Helps to identify regions of a molecule that are prone to electrophilic or nucleophilic attack. |
In Silico Prediction of Potential Biological Targets and Mechanisms
A significant advantage of computational chemistry is the ability to predict the potential biological targets of a novel compound and to hypothesize its mechanism of action. This can be achieved through various in silico approaches, including reverse docking, where a molecule is docked against a library of known protein structures, and by using predictive software that correlates a compound's structure with known bioactivities.
For new piperidine derivatives, the web tool SwissTargetPrediction has been used to identify the most likely protein targets. clinmedkaz.org The Prediction of Activity Spectra for Substances (PASS) online tool has also been employed to predict the possible pharmacological activities of these compounds. clinmedkaz.org Such studies have suggested that new piperidine derivatives may interact with a wide range of biological targets, including enzymes, receptors, ion channels, and transport systems, indicating their potential for treating conditions like cancer and central nervous system diseases. clinmedkaz.org
In silico screening of GABA analogues has also been a fruitful approach. By designing and evaluating new analogues computationally, researchers can prioritize which compounds to synthesize and test in vitro. nih.govresearchgate.net This approach saves significant time and resources in the drug discovery process.
Advanced Analytical and Characterization Techniques for Research on 3 2 Ethylpiperidin 1 Yl Propanoic Acid
High-Resolution Mass Spectrometry for Molecular Confirmation and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of 3-(2-Ethylpiperidin-1-yl)propanoic acid. It provides an exceptionally accurate measurement of the mass-to-charge ratio, which allows for the determination of the elemental formula of the parent molecule and any present impurities. Techniques like Liquid Chromatography-Quadrupole Time-Of-Flight High-Resolution MS (LC-Q-TOF-HRMS) are particularly powerful for impurity profiling. biomedres.us The ability to obtain precise mass measurements is critical for distinguishing between compounds with the same nominal mass but different elemental compositions.
Impurity profiling is a critical step in the quality control of pharmaceutical compounds. biomedres.us The International Conference on Harmonization (ICH) provides guidelines on the identification and control of impurities, which can be organic, inorganic, or residual solvents. biomedres.us HRMS can detect and help identify potential impurities that may arise during the synthesis of this compound, such as starting materials, by-products, or degradation products.
Below is a table of potential impurities and their theoretical exact masses, which would be targeted during an HRMS analysis.
Interactive Table 1: Potential Impurities in this compound for HRMS Analysis
| Compound Name | Molecular Formula | Theoretical Exact Mass (Da) | Type of Impurity |
| This compound | C10H19NO2 | 185.1416 | Active Substance |
| 2-Ethylpiperidine (B74283) | C7H15N | 113.1204 | Starting Material |
| Acrylic Acid | C3H4O2 | 72.0211 | Starting Material |
| Michael Adduct Dimer | C20H38N2O4 | 386.2832 | By-product |
| Ethyl 3-(2-Ethylpiperidin-1-yl)propanoate | C12H23NO2 | 213.1729 | Ester Impurity |
This table is illustrative and shows the type of data generated in HRMS studies for impurity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. analis.com.my Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to provide a complete picture of the molecular framework. analis.com.my
¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. docbrown.info For this compound, specific signals would correspond to the protons on the ethyl group, the piperidine (B6355638) ring, and the propanoic acid chain. docbrown.info ¹³C NMR complements this by showing the signals for each unique carbon atom in the molecule. analis.com.myst-andrews.ac.uk
Advanced 2D NMR techniques are used to establish connectivity between atoms. analis.com.my For instance:
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, helping to trace the connectivity within spin systems like the ethyl group and the piperidine ring. analis.com.my
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). analis.com.my
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the different fragments of the molecule, such as connecting the propanoic acid chain to the nitrogen of the piperidine ring. analis.com.my
Interactive Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Position | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |
| Carboxyl (COOH) | ~11-12 (s, 1H) | ~175.0 |
| α-CH₂ (to COOH) | ~2.5 (t, 2H) | ~49.0 |
| β-CH₂ (to N) | ~2.9 (t, 2H) | ~54.0 |
| Piperidine C2-H | ~2.8 (m, 1H) | ~60.0 |
| Piperidine C6-H | ~2.2 (m, 1H), ~3.0 (m, 1H) | ~55.0 |
| Piperidine C3,4,5-H | ~1.3-1.8 (m, 6H) | ~24.0, ~26.0, ~30.0 |
| Ethyl CH₂ | ~1.4 (q, 2H) | ~28.0 |
| Ethyl CH₃ | ~0.9 (t, 3H) | ~11.0 |
This table represents typical chemical shifts based on known values for similar structural motifs and serves as an example for structural elucidation. docbrown.infost-andrews.ac.uk
Chromatographic Separations (e.g., Chiral HPLC, LC-MS) for Purity and Enantiomeric Excess Determination
Chromatographic methods are fundamental for assessing the purity and, critically, the enantiomeric composition of this compound. nih.gov The presence of a chiral center at the 2-position of the piperidine ring means the compound can exist as a pair of enantiomers (R and S isomers).
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is widely used for purity analysis, allowing for the separation and quantification of the main compound from its impurities. biomedres.usnih.gov
Chiral High-Performance Liquid Chromatography (HPLC) is the benchmark method for determining the enantiomeric excess (e.e.) or optical purity of a chiral drug. heraldopenaccess.usnih.gov This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for this purpose. nih.gov The determination of enantiomeric excess is vital, as different enantiomers of a drug can have distinct pharmacological activities. heraldopenaccess.us For analysis, the carboxylic acid may be derivatized to its ester to improve chromatographic performance on certain columns. rsc.org
Interactive Table 3: Example Chiral HPLC Method for Enantiomeric Excess Determination
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity or equivalent |
| Column | Chiralpak® AD-H (or similar polysaccharide-based CSP) |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time (R-isomer) | ~8.5 min |
| Retention Time (S-isomer) | ~10.2 min |
This table provides an illustrative example of a chiral HPLC method that could be developed for the enantiomeric separation of this compound. nih.govrsc.org
X-ray Crystallography for Solid-State Structure Determination of Derivatives
X-ray Crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. While obtaining suitable single crystals of the parent carboxylic acid can be challenging, it is often possible to prepare crystalline derivatives, such as salts or amides. The analysis of a suitable derivative provides unequivocal proof of the molecular structure, including the absolute configuration of its chiral centers. nih.govresearchgate.net
The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This data allows for the calculation of electron density maps, from which the positions of all atoms in the crystal lattice can be determined. nih.gov The resulting structural information includes precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry established by NMR and other techniques. For molecules with pharmaceutical applications, understanding the crystal packing and intermolecular interactions (like hydrogen bonds) is also of significant interest. nih.govresearchgate.net
Interactive Table 4: Hypothetical Crystal Data for a Derivative of this compound
| Parameter | Example Value |
| Compound | This compound hydrochloride |
| Chemical Formula | C10H20ClNO2 |
| Formula Weight | 221.72 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | 12.7, 5.0, 13.8 |
| α, β, γ (°) | 90, 92.9, 90 |
| Volume (ų) | 889.3 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.654 |
| R-factor | ~0.05 |
This table is a representative example of crystallographic data that would be obtained from a single-crystal X-ray diffraction analysis of a suitable derivative. nih.gov
Intellectual Property and Commercial Research Perspectives for Piperidine Carboxylic Acid Compounds
Analysis of Patent Trends in Piperidine-Containing Propanoic Acid Derivatives
The patent landscape for piperidine-containing compounds is robust, reflecting their significance in drug discovery. A notable trend is the exploration of these derivatives across a wide range of therapeutic areas, including central nervous system (CNS) disorders, oncology, and infectious diseases. pschemicals.comnih.gov
Patents for piperidine-propanoic acid derivatives and related structures highlight their versatility as modulators of various biological targets. For instance, piperidinyl-3-(aryloxy)propanamide and propanoate derivatives have been patented as modulators of the somatostatin (B550006) receptor 4 (SSTR4), with potential applications in treating Alzheimer's disease. google.com Another area of significant patent activity is in the development of piperidine (B6355638) derivatives with antihistaminic and antileukotriene activities for allergic diseases. chemsynthesis.com
The increasing use of piperidine derivatives in oncology is another key trend, with many kinase inhibitors in clinical trials incorporating this scaffold to enhance target selectivity and bioavailability. pschemicals.com The development of novel synthesis methods that streamline the creation of complex piperidine structures is also a focus of recent patent filings, aiming to reduce production costs and accelerate drug discovery. wikipedia.org
Regulatory frameworks, such as the EU's REACH regulation, have also influenced patenting strategies. The high cost of compliance for new chemical entities has led some companies to abandon the development of certain patented piperidine-based candidates, underscoring the economic considerations in the commercialization of these compounds. pschemicals.com
Below is a table of representative patents for piperidine derivatives, illustrating the diversity of their applications.
| Patent Number | Title | Therapeutic Area/Application | Assignee/Inventors |
| CA3092450A1 | Piperidinyl-3-(aryloxy)propanamides and propanoates | Alzheimer's disease and other CNS disorders associated with SSTR4 | Not specified in search result |
| EP0028017A1 | 3-Piperidinone-4-carboxylic acid derivatives | Intermediates for compounds with GABA-related activity (e.g., antiepileptics) | Not specified in search result |
| WO2021013864A1 | 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives | Not specified in search result | Merck Patent GmbH |
Review of Academic and Industrial Research Collaborations
The development of novel piperidine-based therapeutics is often a collaborative effort between academic institutions and pharmaceutical companies. These partnerships leverage the strengths of both sectors, combining the innovative, curiosity-driven research of academia with the drug development expertise and resources of industry. nist.govgoogle.com
Academic labs are frequently the source of foundational discoveries, including new synthetic methodologies and the identification of novel biological targets. nist.gov For example, a new modular strategy to simplify the synthesis of piperidines was developed by a team of chemists from Scripps Research and Rice University, an innovation with significant implications for pharmaceutical development. wikipedia.org Such academic breakthroughs can then be licensed or further developed in collaboration with industrial partners.
Collaborations can take various forms, from direct funding of academic research by a company to the formation of joint research centers. nist.gov A successful example of such synergy is the design and synthesis of novel piperidine-4-carboxamide derivatives as CCR5 inhibitors for HIV-1, a project involving researchers from Zhejiang University and the Shanghai Institute of Materia Medica, Chinese Academy of Sciences. scbt.com These collaborations are often highlighted in scientific publications and are the subject of special issues in prominent journals, underscoring their importance in the field of drug discovery.
The screening of academic compound libraries by pharmaceutical companies is another common form of collaboration. This approach can lead to the identification of new hit compounds that can be optimized through medicinal chemistry efforts. The success of these partnerships relies on mutual trust, open communication, and a clear understanding of the goals and expectations of both parties. nist.gov
Strategic Considerations for Future Compound Development
The future development of piperidine-carboxylic acid compounds like 3-(2-Ethylpiperidin-1-yl)propanoic acid will likely be guided by several key strategic considerations.
Innovative Synthesis and Scaffolding: The development of more efficient and cost-effective synthetic routes for piperidine derivatives is a major focus. wikipedia.org Novel strategies that reduce the number of steps, avoid expensive catalysts, and allow for the creation of complex, three-dimensional molecules are highly sought after. wikipedia.org Furthermore, the use of "scaffold hopping" and fragment-based drug discovery (FBDD) allows for the exploration of new chemical space and the optimization of lead compounds. pschemicals.com
Exploring New Therapeutic Targets: While piperidine derivatives are well-established in areas like CNS disorders and allergies, there is a continuous effort to explore their potential against new and challenging biological targets. pschemicals.comnih.gov This includes their application as antiviral agents, in treatments for rare diseases, and in the development of multifunctional agents that can address complex disease pathways.
Focus on Precision Medicine: The trend towards personalized medicine will likely drive the development of highly selective piperidine derivatives. By targeting specific patient populations or disease subtypes, it is possible to improve therapeutic outcomes and reduce side effects. The adaptability of the piperidine scaffold makes it well-suited for this approach. pschemicals.com
Q & A
Basic: What are the recommended synthetic routes for 3-(2-Ethylpiperidin-1-yl)propanoic acid, and what factors influence yield optimization?
The synthesis of this compound typically involves multi-step reactions, including condensation, alkylation, or hydrolysis. A plausible route could involve:
- Step 1 : Formation of the piperidine intermediate via alkylation of 2-ethylpiperidine with a halogenated propanoic acid derivative.
- Step 2 : Hydrolysis of ester intermediates (if present) to yield the carboxylic acid group. Catalysts like palladium or acid/base conditions may enhance reaction efficiency .
Yield Optimization : Reaction temperature (ideally 50–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reactants (1:1.2 for amine:alkylating agent) are critical. Impurities such as unreacted starting materials or byproducts (e.g., ethyl esters) must be monitored via HPLC .
Basic: Which analytical techniques are most reliable for characterizing the purity and structure of this compound?
- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 210–254 nm) is standard, using C18 columns and acetonitrile/water gradients. Purity thresholds >98% are typical for research-grade compounds .
- Structural Confirmation :
- NMR : H NMR (DMSO-d6) should show signals for the piperidine ring (δ 1.2–2.8 ppm), ethyl group (δ 1.0–1.4 ppm), and carboxylic acid proton (broad signal ~δ 12 ppm) .
- Mass Spectrometry : High-resolution MS (ESI+) confirms the molecular ion ([M+H]) at m/z 215.2 (CHNO).
- Impurity Profiling : Compare against pharmacopeial standards for propanoic acid derivatives (e.g., EP impurities A–N) .
Advanced: How does the 2-ethylpiperidine moiety influence the compound’s physicochemical properties and reactivity?
The 2-ethylpiperidine group confers:
- Lipophilicity : Increased logP (~1.8) due to the ethyl substituent, enhancing membrane permeability in biological assays .
- Steric Effects : The ethyl group may hinder nucleophilic attack on the piperidine nitrogen, reducing undesired side reactions.
- Solubility : Moderate aqueous solubility (~5–10 mg/mL at pH 7.4) due to the carboxylic acid group. Adjusting pH or using co-solvents (e.g., DMSO) improves dissolution .
Advanced: What strategies resolve contradictory data in literature on the biological activity of piperidine-containing propanoic acid derivatives?
Contradictions in bioactivity data (e.g., IC variability) arise from:
- Assay Conditions : Differences in buffer pH, temperature, or cell lines. Standardize protocols using guidelines from (e.g., fixed incubation times).
- Compound Stability : Degradation under assay conditions (e.g., hydrolysis of the carboxylic acid group) may skew results. Validate stability via LC-MS before testing .
- Target Selectivity : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) to confirm activity .
Safety: What are critical safety considerations when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
- Exposure Control : Avoid inhalation of dust; use NIOSH-approved respirators (e.g., P95) if airborne particles are detected .
- First Aid : For skin contact, wash with soap/water for 15 minutes. For eye exposure, irrigate with saline for 20 minutes and seek medical evaluation .
Stability: How should this compound be stored to prevent degradation, and what decomposition products are observed?
- Storage : Store at –20°C in airtight, light-resistant containers under nitrogen. Desiccants (e.g., silica gel) prevent hydrolysis .
- Decomposition Products : Accelerated stability studies (40°C/75% RH) may yield:
- Ethyl ester derivatives (via esterification with residual ethanol).
- Piperidine ring oxidation products (e.g., N-oxide forms) detectable via LC-MS .
Methodological: What in vitro assays are suitable for evaluating receptor-binding affinity?
- Surface Plasmon Resonance (SPR) : Immobilize target receptors (e.g., GPCRs) on sensor chips; measure binding kinetics (K) at concentrations 1 nM–10 μM .
- Fluorescence Polarization : Use fluorescently labeled ligands to compete with the compound for receptor binding.
- Cell-Free Enzymatic Assays : Monitor inhibition of enzymatic activity (e.g., acetylcholinesterase) using spectrophotometric methods .
Advanced: How can computational modeling predict the pharmacokinetic behavior of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
